Chromium(3+) trifluoride trihydrate
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Overview
Description
Daivonex is a topical formulation of the vitamin D derivative, calcipotriol. It is primarily used for the treatment of psoriasis, a skin disorder characterized by the overactive proliferation of skin cells. Calcipotriol works by inducing differentiation and suppressing the proliferation of keratinocytes, thereby normalizing abnormal cell proliferation and differentiation in psoriatic skin .
Mechanism of Action
Target of Action
Chromium(3+) trifluoride trihydrate is an inorganic compound It’s known that chromium(3+) compounds can interact with various biological molecules and structures .
Mode of Action
It’s known that the compound forms several hydrates . In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water .
Biochemical Pathways
Chromium(3+) compounds are known to influence physiological effects apart from insulin signaling .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water , which could impact its bioavailability.
Result of Action
Chromium(3+) compounds are known to have physiological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, the anhydrous form of the compound sublimes at 1100–1200 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcipotriol involves a convergent approach that is scalable and modular. This method includes the preparation of both the A-ring and CD-ring of the molecule. A radical retrosynthetic approach is employed, which highlights an electrochemical reductive coupling and an intra-molecular hydrogen atom transfer Giese addition to establish the 6,5-transcarbon skeleton found in the vitamin D family .
Industrial Production Methods: Calcipotriol can also be prepared using solid lipid nanoparticles, which enhance its cutin permeability, slow release, and targeting effect. This method improves the local therapeutic effect of the drug and reduces the occurrence of skin irritation symptoms .
Chemical Reactions Analysis
Types of Reactions: Calcipotriol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.
Major Products: The major products formed from these reactions are various derivatives of calcipotriol, which may have different biological activities and therapeutic potentials .
Scientific Research Applications
Calcipotriol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying vitamin D analogs and their synthesis.
Biology: Investigated for its role in cell differentiation and proliferation.
Medicine: Primarily used in the treatment of psoriasis.
Industry: Utilized in the formulation of topical ointments and creams for dermatological applications.
Comparison with Similar Compounds
Calcipotriol is compared with other vitamin D analogs and treatments for psoriasis:
Calcitriol: Another vitamin D derivative used for similar purposes but with a higher risk of causing hypercalcemia.
Betamethasone Dipropionate: Often combined with calcipotriol for enhanced efficacy in treating plaque psoriasis.
Apremilast: A PDE4 inhibitor used for plaque psoriasis and psoriatic arthritis, but with different mechanisms and side effects
Calcipotriol stands out due to its effectiveness in treating psoriasis with a lower risk of systemic side effects compared to other vitamin D analogs .
Properties
IUPAC Name |
chromium(3+);trifluoride;trihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3FH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFKYRKAZDXKPQ-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[F-].[F-].[F-].[Cr+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF3H6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612549 |
Source
|
Record name | Chromium(3+) fluoride--water (1/3/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.037 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16671-27-5 |
Source
|
Record name | Chromium(3+) fluoride--water (1/3/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80612549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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